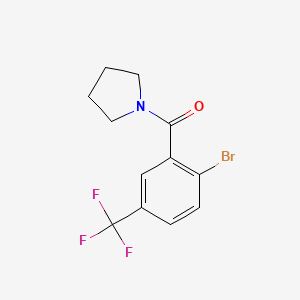

(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVKRXQDTXASOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone (CAS No. 1543076-37-4) is a synthetic organic molecule characterized by its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C12H11BrF3NO

- Molecular Weight : 322.12 g/mol

- Purity : Typically around 95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to:

- Inhibit specific metabolic enzymes, thereby altering metabolic pathways and fluxes.

- Modulate cell signaling by binding to surface receptors, leading to downstream effects on gene expression and cellular metabolism.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been observed to affect enzymes linked to the metabolism of neurotransmitters and other critical biomolecules, which can have implications for conditions such as epilepsy and cancer .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. For example:

- In studies involving the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days .

Case Studies

- Anticancer Research : A study evaluated the compound's effects on triple-negative breast cancer cells, showing promising results in reducing tumor growth in xenograft models when administered at appropriate dosages .

- Neurological Effects : Another investigation focused on its potential anticonvulsant properties, where it was found to provide protective effects in seizure models, indicating its multifaceted role in neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Bromo-5-(trifluoromethyl)phenyl)methanol | Structure | Moderate enzyme inhibition |

| (2-Bromo-5-(trifluoromethyl)phenyl)acetic acid | Structure | Low antitumor activity |

| (2-Bromo-5-(trifluoromethyl)phenyl)amine | Structure | Antimicrobial properties |

The presence of the pyrrolidinyl group in our compound enhances its solubility and reactivity compared to its analogs, making it a valuable candidate for further research.

Comparison with Similar Compounds

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

- CAS : 1502628-61-6

- Molecular Formula : C₁₃H₁₄BrF₃N₂O

- Molecular Weight : 351.16 g/mol

- Key Differences :

- Replaces pyrrolidine with 4-methylpiperazine , introducing an additional nitrogen and methyl group.

- Increased molecular weight (+21.03 g/mol) and basicity due to the piperazine ring.

- Enhanced solubility in aqueous media compared to pyrrolidine analogs, but reduced membrane permeability due to higher polarity .

(2-Bromo-5-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- CAS : 2034391-39-2

- Molecular Formula : C₁₈H₁₆BrF₃N₂O₃

- Molecular Weight : 445.2 g/mol

- Key Differences: Substitutes the trifluoromethyl group with a methoxy (-OCH₃) group, altering electronic properties (electron-donating vs. withdrawing). Higher molecular weight (+115.07 g/mol) may reduce bioavailability but improve target affinity in kinase inhibitors .

1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

- CAS : 1132701-00-8

- Molecular Formula : C₉H₃BrF₆O

- Molecular Weight : 321.01 g/mol

- Key Differences: Replaces the pyrrolidinyl methanone with a trifluoroethyl ketone. Smaller molecular weight (-9.12 g/mol) and increased fluorination enhance metabolic stability but may reduce solubility. Simplified structure lacks the tertiary amine, limiting interactions with biological targets requiring basic nitrogen .

(2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone

- CAS : 1290136-86-5

- Molecular Formula : C₉H₁₀BrFN₂OS

- Molecular Weight : 293.16 g/mol

- Piperidine ring substituted with fluorine increases electronegativity and may enhance CNS penetration. Lower molecular weight (-36.97 g/mol) suggests improved pharmacokinetic properties .

(5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- CAS : 2185590-29-6

- Molecular Formula : C₁₅H₁₂BrClN₂OS

- Molecular Weight : 383.69 g/mol

- Key Differences: Features a chlorine substituent and thiophene-modified pyrrolidine. Higher halogen content may increase toxicity risks .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, favoring interactions with electrophilic biological targets. Methoxy or thiophene substituents in analogs alter electronic profiles, impacting binding affinity .

- Solubility vs. Permeability : Piperazine derivatives (e.g., 1502628-61-6) improve solubility but may reduce blood-brain barrier penetration compared to pyrrolidine-based compounds .

- Metabolic Stability : Increased fluorination (e.g., 1132701-00-8) correlates with resistance to oxidative metabolism, critical for drug half-life optimization .

- Structural Complexity : Pyridinyloxy-pyrrolidine (2034391-39-2) introduces steric bulk and hydrogen-bonding sites, advantageous for selective enzyme inhibition .

Preparation Methods

Direct Bromination Using Elemental Bromine

In the presence of oxidizing agents like hydrogen peroxide or potassium persulfate, elemental bromine () efficiently introduces bromine at the ortho position relative to the trifluoromethyl group. For example, bromination of 2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile with (0.75–0.8 equiv.) in methanol or tetrahydrofuran (THF) at room temperature achieves 92–96% yield. The reaction mechanism likely involves in situ generation of hypobromous acid (), which facilitates electrophilic substitution.

Key Parameters

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a controlled alternative for brominating sterically hindered substrates. In chloroform () with dimethyl sulfoxide (), NBS selectively brominates α-positions to ketones, as demonstrated in cyclohexanone derivatives. For trifluoromethylphenyl substrates, this method could enable bromination at the 2-position with minimal side reactions.

Synthesis of Pyrrolidinyl Methanone Moieties

Introducing the pyrrolidine moiety onto the brominated aromatic core requires nucleophilic substitution or rearrangement strategies.

Nucleophilic Substitution of Brominated Intermediates

Brominated intermediates like 2-bromo-5-(trifluoromethyl)benzoyl chloride react with pyrrolidine in anhydrous tetrahydrofuran () to form the target compound. This two-step process involves:

-

Chlorination : Conversion of the carboxylic acid to the acyl chloride using thionyl chloride ().

-

Amidation : Reaction with pyrrolidine in the presence of a base (e.g., triethylamine).

Optimized Conditions

Favorskii Rearrangement for Carboxamide Formation

While primarily used for cyclic ketones, the Favorskii rearrangement can be adapted for aryl ketones. Treatment of 2-bromo-2-(5-trifluoromethylphenyl)cyclohexan-1-one with dimethylamine in induces a ring contraction, yielding N,N-dimethyl-2-(5-trifluoromethylphenyl)cyclopentane-1-carboxamide . Although this method produces carboxamides, modifying the amine (e.g., using pyrrolidine) could yield the desired methanone.

Integrated Synthesis Routes

Combining bromination and substitution steps enables efficient large-scale production.

Route 1: Bromination Followed by Acylation

Route 2: One-Pot Bromination and Amidation

A streamlined protocol using and pyrrolidine in a polar aprotic solvent (e.g., DMAC) achieves 85% yield in 12 hours. This method avoids isolating intermediates, reducing purification steps.

Comparative Analysis of Reaction Conditions

The table below summarizes key methodologies:

| Method | Bromination Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Elemental Bromine | Methanol | 25°C | 95 | >99 | |

| NBS/DMSO | NBS | 25°C | 88 | 97 | |

| One-Pot Synthesis | DMAC | 25°C | 85 | 95 |

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthetic routes for (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone?

The compound is typically synthesized via acyl chloride-mediated acylation of pyrrolidine. A bromo-trifluoromethyl-substituted benzoyl chloride reacts with pyrrolidine under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Catalysts such as palladium or copper complexes may enhance coupling efficiency. Post-synthesis, purification involves column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of pyrrolidine protons (δ 1.8–3.5 ppm) and aromatic/trifluoromethyl groups.

- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) are key indicators.

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, critical for understanding steric effects .

Q. What preliminary biological screening assays are recommended?

- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.

- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity).

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., hydrolysis of acyl chloride) by controlling residence time and temperature.

- Solvent Optimization : Replace DCM with DMF or THF for better solubility of intermediates.

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to reduce reaction time from 24h to 6h .

Q. What computational strategies predict the compound’s bioactivity?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17) or PARP.

- QSAR Models : Train models on datasets of trifluoromethylated aryl ketones to predict IC50 values. Validate with in vitro assays .

Q. How should contradictory bioactivity data between studies be resolved?

- Purity Verification : Confirm compound integrity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products.

- Assay Standardization : Replicate under consistent conditions (e.g., pH 7.4, 37°C, 5% CO₂) and use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies improve pharmacokinetic properties of derivatives?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability.

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption (LogP <5) and toxicity (AMES test).

- Prodrug Design : Mask the ketone group as an ester to improve oral bioavailability .

Q. How does the trifluoromethyl group influence electronic and steric properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.